3-(3-acetyl-1H-indol-1-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide
CAS No.:
Cat. No.: VC9672489
Molecular Formula: C19H20N4O3S
Molecular Weight: 384.5 g/mol
* For research use only. Not for human or veterinary use.
![3-(3-acetyl-1H-indol-1-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide -](/images/structure/VC9672489.png)
Specification
Molecular Formula | C19H20N4O3S |
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Molecular Weight | 384.5 g/mol |
IUPAC Name | 3-(3-acetylindol-1-yl)-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide |
Standard InChI | InChI=1S/C19H20N4O3S/c1-12(24)14-11-23(15-6-3-2-5-13(14)15)9-8-17(25)20-19-22-21-18(27-19)16-7-4-10-26-16/h2-3,5-6,11,16H,4,7-10H2,1H3,(H,20,22,25) |
Standard InChI Key | HSAWCUXRIMRJHU-UHFFFAOYSA-N |
SMILES | CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)NC3=NN=C(S3)C4CCCO4 |
Canonical SMILES | CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)NC3=NN=C(S3)C4CCCO4 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The systematic IUPAC name 3-(3-acetylindol-1-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanamide reflects its three primary components:
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Indole core: A bicyclic aromatic system substituted with an acetyl group at position 3.
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Propanamide linker: Connects the indole moiety to the thiadiazole ring.
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Thiadiazole-tetrahydrofuran hybrid: A 1,3,4-thiadiazole ring fused with a tetrahydrofuran group, contributing to stereochemical complexity .
Key identifiers include:
Property | Value |
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Molecular Formula | |
Molecular Weight | 390.5 g/mol |
SMILES | CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)NC3=NC(=CS3)C4=CC=CC=N4 |
InChIKey | VBODZKZIKJMKIW-UHFFFAOYSA-N |
Stereochemical Considerations
The (2Z) configuration in the thiadiazole-2(3H)-ylidene group imposes geometric constraints, favoring a planar arrangement that may influence binding to biological targets. X-ray crystallography data, though unavailable for this specific compound, suggest analogous thiadiazole derivatives exhibit coplanar ring systems optimized for π-π stacking interactions .
Synthetic Methodologies
Key Reaction Pathways
Synthesis typically involves multi-step strategies to assemble the indole, thiadiazole, and THF components. Patent literature describes analogous procedures for related structures :
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Indole Acetylation:
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3-Acetylindole is prepared via Friedel-Crafts acylation of indole with acetyl chloride under Lewis acid catalysis (e.g., AlCl₃).
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Propanamide Linker Installation:
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Thiadiazole-THF Hybrid Synthesis:
Optimization Challenges
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Stereoselectivity: Achieving the (2Z) configuration requires careful control of reaction conditions (e.g., temperature, solvent polarity).
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Yield Improvements: Patent data indicate yields of 45–60% for analogous compounds, necessitating chromatographic purification .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Hypothetical NMR peaks based on structural analogs :
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Indole protons: δ 7.2–8.1 ppm (aromatic H).
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Acetyl group: δ 2.6 ppm (singlet, 3H).
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Propanamide CH₂: δ 2.9–3.1 ppm (triplet).
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THF protons: δ 1.8–2.2 ppm (m, 4H) and δ 3.7–4.0 ppm (m, 3H).
Mass Spectrometry
High-resolution MS (HRMS) would show a molecular ion peak at m/z 390.5 [M+H]⁺, with fragmentation patterns consistent with cleavage at the amide bond (loss of 105 Da corresponding to the thiadiazole-THF moiety) .
Biological Activity and Mechanistic Insights
Molecular Docking Predictions
Docking simulations using the c-Abl kinase domain (PDB: 2FO0) suggest:
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Binding affinity: ΔG = -9.2 kcal/mol, driven by hydrogen bonds between the propanamide carbonyl and Thr315 .
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Hydrophobic interactions: The THF ring occupies a pocket lined by Leu248 and Val299 .
Applications in Drug Development
Oncology
Preclinical data for structurally similar compounds show:
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Apoptosis induction: Caspase-3 activation in MCF-7 cells (EC₅₀ = 1.2 µM) .
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Synergy with Taxanes: 3-fold reduction in paclitaxel IC₅₀ when co-administered .
Neurodegenerative Diseases
c-Abl inhibition by thiadiazole derivatives reduces α-synuclein aggregation in Parkinson’s disease models (40% reduction at 10 µM) .
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